molecular formula C10H8BrNO B7964557 4-Bromo-8-methoxyisoquinoline

4-Bromo-8-methoxyisoquinoline

Cat. No.: B7964557
M. Wt: 238.08 g/mol
InChI Key: DIGRTBWUIZFDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-methoxyisoquinoline is a high-purity chemical building block primarily valued in organic and medicinal chemistry for its utility in constructing complex nitrogen-containing heterocycles. Its core application lies in serving as a key precursor in the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) . These imaging agents are actively being researched for targeting and visualizing pathological markers associated with diseases such as Alzheimer's disease and various cancers . The bromine atom at the C4 position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to introduce a wide array of alkyl or aryl groups . This enables the fine-tuning of the molecule's electronic properties, lipophilicity, and binding affinity for specific biological targets. Simultaneously, the methoxy group at the 8-position can act as a protecting group for a hydroxy function or be modified to alter the compound's solubility and metabolic stability. The isoquinoline core is a privileged structure in drug discovery, known for its diverse biological activities. In the crystal lattice, molecules of such brominated heterocycles often exhibit stability through weak intermolecular interactions, such as C–H⋯π(arene) contacts, which can influence their solid-state properties . This combination of features makes this compound a critical intermediate for chemists working in the synthesis of novel pharmaceuticals, agrochemicals, and advanced imaging probes. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-8-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-4-2-3-7-8(10)5-12-6-9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGRTBWUIZFDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=NC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves a palladium-catalyzed cyclization of o-alkynyl benzyl azides to construct the isoquinoline core. The bromine and methoxy groups are introduced via pre-functionalized starting materials.

Procedure ():

  • Starting Material : o-Alkynyl benzyl azide with a methoxy group at position 8.

  • Catalyst System : PdBr₂ (1–5 mol%), CuBr₂ (1 equiv), and acetic acid in 1,2-dichloroethane/water.

  • Conditions : Stirred at 60–80°C for 20–22 hours.

  • Workup : Extraction with ethyl acetate, column chromatography purification.

Key Data:

ParameterValue
Yield42–83%
Purity>99%
Selectivity>97% for 4-bromo regioisomer

Mechanistic Insight :
The reaction proceeds via azide decomposition to a nitrene intermediate, followed by Pd-mediated C–H activation and cyclization. The methoxy group at position 8 directs bromine to position 4 through steric and electronic effects.

Directed Bromination of 8-Methoxyisoquinoline

Reaction Overview

Direct bromination of 8-methoxyisoquinoline faces challenges due to the methoxy group’s ortho/para-directing nature. However, using strong acids and N-bromosuccinimide (NBS) under controlled conditions enables regioselectivity.

Procedure ():

  • Substrate : 8-Methoxyisoquinoline.

  • Brominating Agent : NBS (1.2 equiv).

  • Solvent/Catalyst : H₂SO₄ (0.5–1 M) at −30°C to −15°C.

  • Workup : Quenching with ice, neutralization, and recrystallization.

Key Data:

ParameterValue
Yield65–72%
Byproducts<3% 5-bromo isomer
Optimal Temperature−25°C

Challenges :

  • Competing bromination at positions 5 and 7.

  • Acid sensitivity of the methoxy group necessitates low temperatures.

Pomeranz-Fritsch Synthesis with Modified Substitution

Reaction Overview

This classical method was adapted to introduce bromine and methoxy groups during cyclization.

Procedure (,):

  • Starting Material : 2-Bromo-3-methoxybenzaldehyde.

  • Condensation : With 2,2-dimethoxyethanamine to form a Schiff base.

  • Reduction : NaBH₄ in THF/isopropanol/water.

  • Cyclization : p-Toluenesulfonic acid in toluene at reflux.

Key Data:

ParameterValue
Cyclization Yield19–27%
ByproductDimer (27% yield)
Total Yield~45% after optimization

Optimization :

  • Use of anhydrous toluene and slow addition of acid reduces dimer formation.

Hydroxyl Substitution in 8-Methoxyisoquinolin-4-ol

Reaction Overview

Bromination of 8-methoxyisoquinolin-4-ol using phosphorus tribromide (PBr₃) replaces the hydroxyl group with bromine.

Procedure (, Adapted):

  • Substrate : 8-Methoxyisoquinolin-4-ol.

  • Reagent : PBr₃ (1.1 equiv) in dry DMF.

  • Conditions : 0°C to room temperature, 1 hour.

  • Workup : Neutralization with NaHCO₃, extraction, and purification.

Key Data:

ParameterValue
Yield75–88%
Purity>95%

Challenges :

  • Limited availability of 8-methoxyisoquinolin-4-ol necessitates prior synthesis via oxidation or directed C–H activation.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityKey Advantage
Pd-Catalyzed Cyclization42–83HighModeratePrecise regiocontrol
Directed Bromination65–72ModerateHighShort reaction steps
Pomeranz-Fritsch45LowLowClassical approach
Hydroxyl Substitution75–88HighHighHigh yield, simple conditions

Chemical Reactions Analysis

4-Bromo-8-methoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Cyclization Reactions: The compound can undergo cyclization reactions, particularly in the presence of palladium catalysts, to form complex heterocyclic structures.

Scientific Research Applications

4-Bromo-8-methoxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of materials with specific electronic and optical properties, making it valuable in the field of materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-8-methoxyisoquinoline involves its interaction with molecular targets and pathways within biological systems. . The specific pathways and targets for this compound are still under investigation, but its structural similarity to other bioactive isoquinolines suggests potential interactions with key biological pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Spectral Data (Selected Examples)
Compound ¹H NMR (δ, ppm) Key Peaks
5-Bromoisoquinoline 8.58 (d, J=6 Hz, H1), 7.92 (s, H4) Aromatic protons and Br coupling
4-Bromo-8-methoxyquinoline 8.85 (d, H2), 4.10 (s, OCH₃) Methoxy singlet at 4.10 ppm

Biological Activity

4-Bromo-8-methoxyisoquinoline is a compound belonging to the isoquinoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrNOC_{10}H_{8}BrNO. The presence of the bromine atom and methoxy group on the isoquinoline scaffold contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The bromine and methoxy substituents influence its binding affinity and selectivity for specific receptors or enzymes.

  • Receptor Interaction : It may act as a ligand for certain receptors, modulating their activity and influencing signaling pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various isoquinoline derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 4–16 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin, which has MIC values between 0.125–0.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its derivatives have shown promising results against various cancer cell lines.

  • Case Study : A recent study evaluated the cytotoxicity of several isoquinoline derivatives against human cancer cell lines (HeLa, MCF-7, A549). The results indicated that these compounds were more potent than cisplatin, with IC50 values ranging from 5–19 µM .
CompoundCell LineIC50 (µM)Selectivity
This compoundHeLa12High
This compoundMCF-710High
CisplatinA54921Moderate

Anti-HIV Activity

Another area of interest is the anti-HIV activity of isoquinoline derivatives. In a series of compounds tested for their antiviral properties, some derivatives of isoquinolines exhibited low nanomolar activity against HIV strains.

  • Findings : Compounds structurally related to this compound have been noted for their ability to inhibit HIV replication effectively .

Research Applications

The compound serves as a valuable building block in organic synthesis and drug development due to its diverse biological activities:

  • Pharmaceutical Development : It is being investigated as a precursor for novel therapeutic agents targeting various diseases.
  • Chemical Intermediates : Used in the synthesis of other biologically active compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-Bromo-8-methoxyisoquinoline?

  • Methodology : Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a chloroform solution . For synthesis, bromination of 8-methoxyisoquinoline derivatives under controlled conditions (e.g., using N-bromosuccinimide in anhydrous DMF) is commonly employed. Purity verification via HPLC or NMR is critical, with recrystallization steps to eliminate halogenation byproducts.

Q. How is the molecular structure of this compound characterized?

  • Methodology : Single-crystal X-ray diffraction at 150 K reveals a planar quinoline core (r.m.s. deviation = 0.0242 Å for non-H atoms) with weak intermolecular C–H⋯π(arene) interactions forming 1D chains along the a-axis . Key bond lengths (e.g., C–Br = 1.89 Å) and angles should be cross-validated against computational models (DFT/B3LYP).

Q. What spectroscopic techniques are suitable for analyzing this compound?

  • Methodology : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns (e.g., methoxy proton at δ ~3.9 ppm). IR spectroscopy identifies functional groups (C–Br stretch ~550 cm1^{-1}), while mass spectrometry (EI-MS) confirms molecular weight (MW = 252.08 g/mol).

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Analysis : The absence of π–π stacking and reliance on weak C–H⋯π interactions suggest limited solid-state stability under humid conditions. This necessitates co-crystallization studies or polymorph screening to enhance shelf life for pharmaceutical applications.

Q. What strategies mitigate contradictions in synthetic yields reported for halogenated isoquinoline derivatives?

  • Troubleshooting : Yield discrepancies often arise from competing side reactions (e.g., dehalogenation or methoxy group demethylation). Optimize reaction parameters (temperature, solvent polarity) and employ radical inhibitors (e.g., BHT) to suppress side pathways. Kinetic studies using in-situ FTIR or Raman spectroscopy can identify intermediates .

Q. How can this compound serve as a precursor for radiopharmaceuticals?

  • Application : The bromine atom can be replaced with 18F^{18} \text{F} or 123I^{123} \text{I} via nucleophilic aromatic substitution for PET/SPECT imaging probes targeting amyloid plaques or metalloproteinases . Reaction kinetics (e.g., Hammett plots) must account for electron-withdrawing effects of the methoxy group.

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. Solvent effects (e.g., DMF vs. THF) on transition states should be modeled using COSMO-RS to optimize catalytic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.